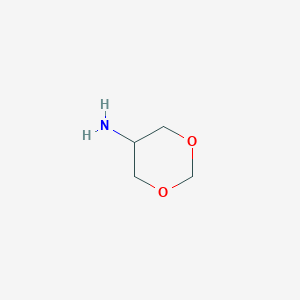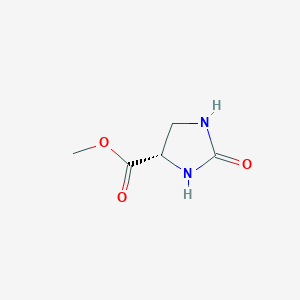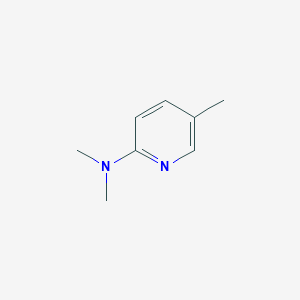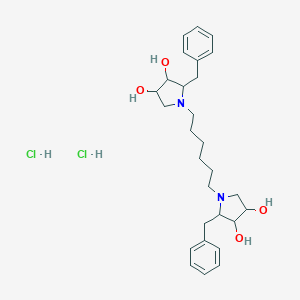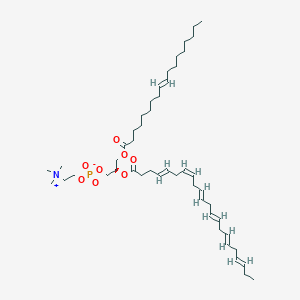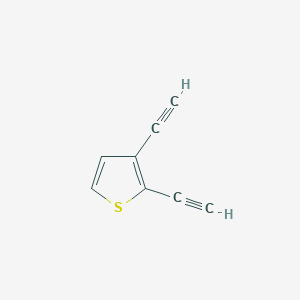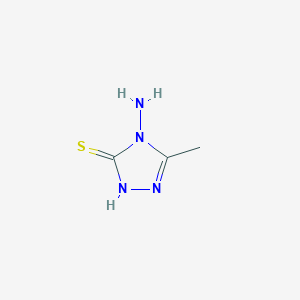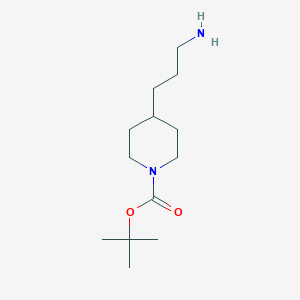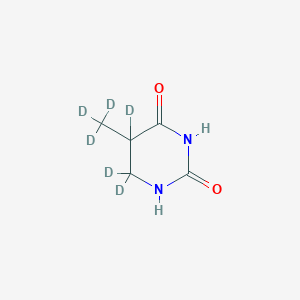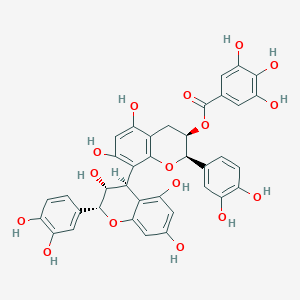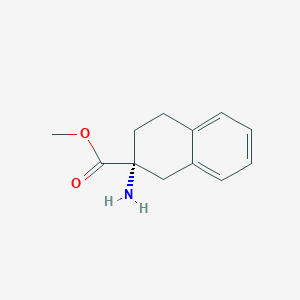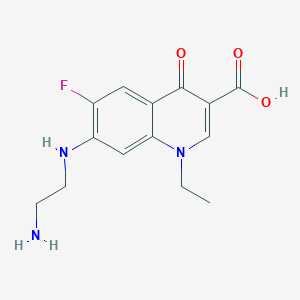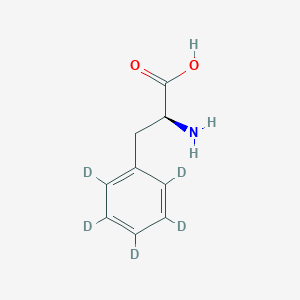
2,3,4,5,6-Pentadeutero-L-phenylalanine
概要
説明
2,3,4,5,6-Pentadeutero-L-phenylalanine is a deuterated compound of L-phenylalanine . It has the molecular formula C9H11NO2 and a molecular weight of 170.22 g/mol . The IUPAC name for this compound is (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid .
Synthesis Analysis
The rate of release of deuterons into the body water from 2,3,4,5,6-pentadeutero-L-phenylalanine has been shown to be a valid measure of the activity of the phenylalanine hydroxylase system in vivo .Molecular Structure Analysis
The compound has a 2D structure and a 3D conformer . The InChI for the compound is InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D .Chemical Reactions Analysis
The compound is involved in the phenylalanine hydroxylase system in vivo . The rate of release of deuterons is linear for 60 to 90 min at a dose of 0.5 g/kg .Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 .科学的研究の応用
Biosynthesis and Metabolic Engineering
L-Phenylalanine (L-Phe) plays a crucial role in food and medicinal applications. Studies like Ding et al. (2016) have explored the biosynthesis of phenylalanine in E. coli, focusing on the shikimate pathway enzymes and their impact on phenylalanine production (Ding et al., 2016). Similarly, Liu et al. (2018) performed system-level engineering to enhance L-Phe biosynthesis in E. coli, optimizing the production process (Liu et al., 2018).
Enzymatic Studies and Assays
Milstien and Kaufman (1975) used 2,3,4,5,6-pentadeutero-L-phenylalanine to study the activity of phenylalanine hydroxylase in vivo, providing insights into the physiological control of this enzyme system (Milstien & Kaufman, 1975). Hermes et al. (1985) employed nitrogen-15 and deuterium isotope effects to understand the chemical mechanism of phenylalanine ammonia-lyase, a key enzyme in phenylalanine metabolism (Hermes et al., 1985).
Medical and Biotechnological Applications
MacDonald and D'Cunha (2007) provided insights into the physiological role of phenylalanine ammonia lyase (PAL) and its significance in clinical and biotechnological applications, including the treatment of phenylketonuria and aspartame production (MacDonald & D'Cunha, 2007). Kong (2015) discussed the applications of PAL in metabolic engineering for phenylpropanoids production (Kong, 2015).
Electrochemical Sensing and Analysis
Dinu and Apetrei (2020) reviewed the development of electrochemical sensors and biosensors for phenylalanine detection, highlighting their importance in diagnosing phenylketonuria (Dinu & Apetrei, 2020).
Synthesis and Structural Studies
Obrecht et al. (1995) described the use of L-phenylalanine derivatives in synthesizing optically pure amino acids, indicating its utility in peptide synthesis (Obrecht et al., 1995).
特性
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HRVDQBBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315572 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentadeutero-L-phenylalanine | |
CAS RN |
56253-90-8 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)
